molecular formula C8H8N2O B2493847 3,4-Dihydro-2,7-naphthyridin-1(2H)-one CAS No. 858120-58-8

3,4-Dihydro-2,7-naphthyridin-1(2H)-one

Cat. No. B2493847
M. Wt: 148.165
InChI Key: YGVQSZGFKBWCLY-UHFFFAOYSA-N
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Description

The naphthyridinone compounds, including "3,4-Dihydro-2,7-naphthyridin-1(2H)-one," are bicyclic systems containing two nitrogen atoms in a condensed pyridine ring system. These compounds are known for their versatility in chemical reactions and potential applications in developing pharmaceuticals and materials science due to their optical and electronic properties.

Synthesis Analysis

The synthesis of naphthyridinone derivatives, including "3,4-Dihydro-2,7-naphthyridin-1(2H)-one," involves multiple steps, including condensation, elimination, and cycloaddition reactions. An efficient synthesis approach for 1,6-naphthyridin-7(6H)-ones showcased their fluorescence properties, indicating their potential in biological applications and luminescent devices (Beghennou et al., 2023). Another notable synthesis involves microwave-activated inverse electron-demand Diels–Alder reactions, a method that underscores the compound's adaptability in creating structurally diverse naphthyridinones (Fadel et al., 2014).

Molecular Structure Analysis

Naphthyridinones exhibit a rich variety in their molecular structures, which can significantly affect their chemical and physical properties. For instance, crystal structure analysis of certain derivatives has provided insights into their conformation and potential interactions with biological targets (Guillon et al., 2017).

Chemical Reactions and Properties

Naphthyridinones undergo various chemical reactions, including palladium-catalyzed cross-coupling and SNAr reactions, enabling the synthesis of highly functionalized derivatives. These reactions are pivotal for modifying the compound to enhance its bioactivity or tailor its electronic properties for specific applications (Montoir et al., 2015).

Physical Properties Analysis

The physical properties of naphthyridinones, such as their phase transition temperatures and crystallization behaviors, are crucial for their application in material science. For example, derivatives synthesized for semiconductor materials demonstrated thermal robustness and high phase transition temperatures, making them suitable for electronic devices (Wang et al., 2012).

Scientific Research Applications

  • Synthetic Methodologies

    • A study by Murray, Rose, and Curto (2023) details the synthesis of 3,4-dihydro-2,7-naphthyridin-1(2H)-ones using a new 3-step, 2-pot method, demonstrating its utility in creating compounds with quaternary centers and aryl substitutions at the benzylic carbon (Murray, Rose, & Curto, 2023).
  • Chemical Properties and Interactions

    • Alvarez-Rúa et al. (2004) explored the tautomerism and hydrogen bonding behavior of 2,7-disubstituted 1,8-naphthyridines, including 3,4-dihydro-2,7-naphthyridin-1(2H)-ones. Their study offers insight into the secondary interactions and structural analysis of these compounds (Alvarez-Rúa et al., 2004).
  • Advanced Synthesis Techniques

    • Fadel et al. (2014) reported on the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones through microwave-activated inverse electron-demand Diels–Alder reactions. This method highlights an efficient synthetic route for these compounds (Fadel et al., 2014).
  • Innovative Synthetic Routes

    • A study by Vvedensky et al. (2005) demonstrates a novel synthetic route to dihydronaphthyridines and naphthyridine-1-ones, showing the versatility of 3,4-dihydro-2,7-naphthyridin-1(2H)-one as a precursor in organic synthesis (Vvedensky et al., 2005).
  • Natural Product Analogs

    • Sellstedt and Almqvist (2011) developed a three-component reaction forming dihydro 2,7-naphthyridine-1-ones, analogous to the natural product lophocladine. This study underscores the compound's potential in mimicking natural bioactive structures (Sellstedt & Almqvist, 2011).
  • Complex Molecular Structures

    • Research by Nagarajan et al. (1994) involved the formation of complex molecular structures using 3,4-dihydro-2,7-naphthyridin-1(2H)-one, demonstrating its role in creating novel potential alkaloidal systems (Nagarajan et al., 1994).
  • Derivatives and Applications

    • Xu et al. (2014) synthesized 10-phenyl-[1,2,4]triazolo[1,5-b][2,7]naphthyridin-5(3H)-one derivatives from 3,4-dihydro-2,7-naphthyridin-1(2H)-ones, highlighting the compound's utility in creating diverse and potentially bioactive derivatives (Xu et al., 2014).
  • Structural Analysis and Characterization

    • Dembélé et al. (2018) reported on the synthesis of 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones using 3,4-dihydro-2,7-naphthyridin-1(2H)-one, showcasing its role in enabling the structural analysis of novel compounds (Dembélé et al., 2018).
  • Biological Relevance

    • Oliveras et al. (2021) presented a review on the biomedical applications of 1,6-naphthyridin-2(1H)-ones, including 3,4-dihydro derivatives, emphasizing their potential as ligands for various receptors (Oliveras et al., 2021).
  • Novel Organic Semiconductor Materials

    • Wang et al. (2012) synthesized a series of 4,8-substituted 1,5-naphthyridines, investigating their opto-electrical properties and potential as organic semiconductor materials (Wang et al., 2012).

Safety And Hazards


  • Toxicity : Limited information is available regarding acute toxicity. Caution should be exercised during handling and synthesis.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.


Future Directions

Research on 3,4-Dihydro-2,7-naphthyridin-1(2H)-one should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Structure-Activity Relationships : Understand how structural modifications impact its properties.


properties

IUPAC Name

3,4-dihydro-2H-2,7-naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1,3,5H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVQSZGFKBWCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2,7-naphthyridin-1(2H)-one

Synthesis routes and methods I

Procedure details

2-(4-methoxy-benzyl)-3,4-dihydro-2H-[2,7]naphtyridine-1-on (1.63 g, 6.075 mmol) was suspended in 30 mL of anhydrous toluene, added with p-toluene sulfonic acid monohydrate (4.62 g, 24.30 mmol) and heated to reflux for about 6 hours under the nitrogen atmosphere. The mixture, while being stirred at 0° C., neutralized by adding a saturated solution of sodium carbonate and extracted seven times with 150 mL of 15% MeOH/MC. The resulting organic layer was dried with anhydrous sodium sulfate, filtered and then concentrated. A silica gel column chromatography (7% MeOH/MC) was performed on the resulting residue an dobtained 550 mg (61%) of 3,4-dihydro-2H-[2,7]naphtyridine-1-on in white solid.
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1.63 g
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Synthesis routes and methods II

Procedure details

2-(4-Methoxybenzyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one (I-65e: 700 mg, 2.6089 mmol) and p-toluene sulphonic acid (1.985 g, 10.436 mmol) in toluene (15 mL) were refluxed for 6 hours. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mass was neutralized with sodium carbonate solution, distilled off the solvent and added 10% methanol in CHCl3. The solid precipitated was filtered and distilled off the solvent to afford the crude product. Purification by column chromatography on silica gel (7% methanol in DCM) afforded 280 mg of the product (72.53% yield).
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700 mg
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1.985 g
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15 mL
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Yield
72.53%

Citations

For This Compound
4
Citations
SN Sirakanyan, VG Kartsev, D Spinelli, A Geronikaki… - Tetrahedron, 2014 - Elsevier
The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine 1 with nucleophiles has been investigated. The different reactivity of the two chlorine atoms in 1 …
Number of citations: 10 www.sciencedirect.com
A Wójcicka - Current Organic Chemistry, 2021 - ingentaconnect.com
2,7-Naphthyridine is one of the six structural isomers of pyridopyridine. Biological investigations have shown that these compounds have a broad spectrum of activity. They have been …
Number of citations: 5 www.ingentaconnect.com
G Szabó, O Éliás, P Erdélyi, A Potor… - Journal of Medicinal …, 2022 - ACS Publications
The discovery and characterization of novel naphthyridine derivatives with selective α5-GABA A R negative allosteric modulator (NAM) activity are disclosed. Utilizing a scaffold-hopping …
Number of citations: 6 pubs.acs.org
U Galli, O Mesenzani, C Coppo, G Sorba… - European journal of …, 2012 - Elsevier
As part of an effort to identify novel selective modulators of sirtuins, we synthesized and tested several isosteres and constrained analogues of nicotinamide. Biological data suggest that …
Number of citations: 52 www.sciencedirect.com

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